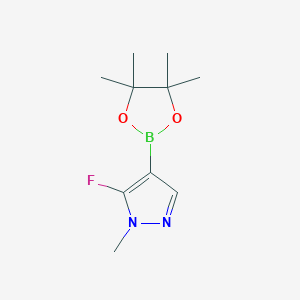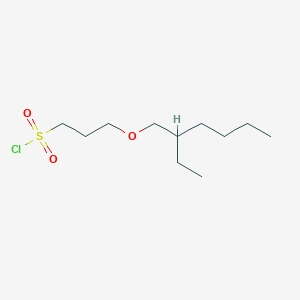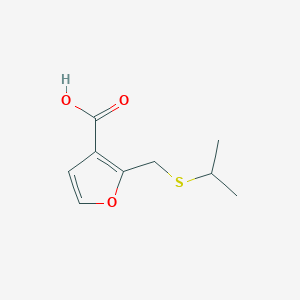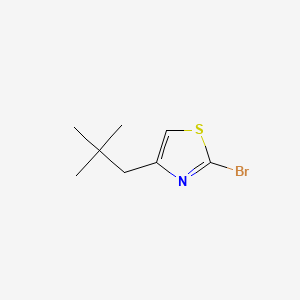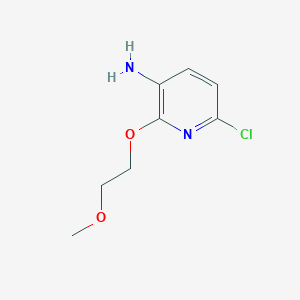
4-Bromo-2,5,6-trimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5,6-trimethylpyrimidine is a heterocyclic aromatic organic compound with a bromine atom and three methyl groups attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids like DNA and RNA. The presence of the bromine atom and methyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5,6-trimethylpyrimidine typically involves the bromination of 2,5,6-trimethylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Coupled products with aryl or vinyl groups.
- Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
4-Bromo-2,5,6-trimethylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5,6-trimethylpyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary depending on the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylpyrimidine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
4-Chloro-2,5,6-trimethylpyrimidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2,5,6-Trimethylpyrimidine: Lacks the halogen atom, making it less versatile in synthetic applications.
Uniqueness: 4-Bromo-2,5,6-trimethylpyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and its potential as a versatile intermediate in organic synthesis. The combination of the bromine atom and methyl groups also contributes to its distinct biological and pharmacological properties.
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
4-bromo-2,5,6-trimethylpyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3 |
Clé InChI |
PUGBMAKNDSQLHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


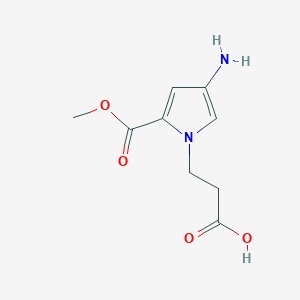
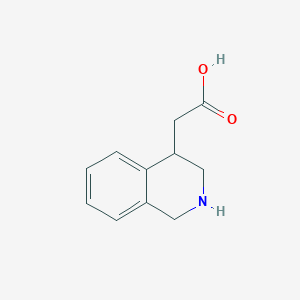


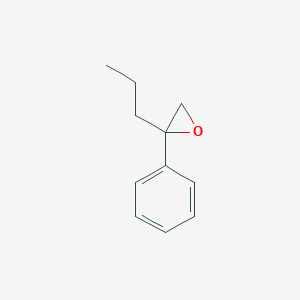
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)
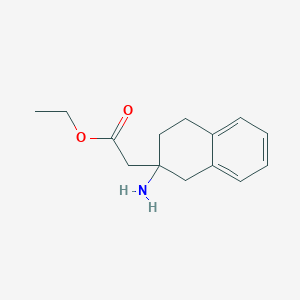
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)
